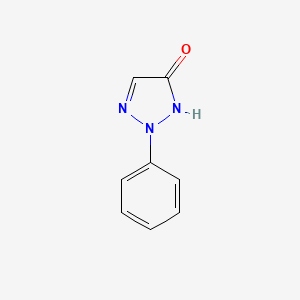
2-Phenyl-4-hydroxy-1,2,3-triazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-4-hydroxy-1,2,3-triazole is an organic compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their ability to bind with a variety of enzymes and receptors in biological systems, thus exhibiting versatile biological activities .
Synthesis Analysis
Triazoles can be synthesized from various nitrogen sources . A common method involves the reaction of aryl diazonium salts and isocyanide in a [3+2] cycloaddition . Another method modifies the cyano group of the nitro-triazole starting material within four steps to the tetrazol-1-ol and finally oxidizes the triazole selectively to the 1-hydroxy-triazole .Molecular Structure Analysis
The molecular structure of 2-Phenyl-4-hydroxy-1,2,3-triazole is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . There are two tautomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
Triazoles are known for their ability to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . This property paves the way for the construction of diverse novel bioactive molecules . The C–H hydrogen bonding of the 1,2,3-triazole ring has been confirmed experimentally and also with computational results .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
1,2,3-Triazole, darunter „2-Phenyl-4-hydroxy-1,2,3-triazol“ und „2-Phenyl-1H-triazol-5-on“, haben breite Anwendung in der medizinischen Chemie gefunden . Sie wurden bei der Entwicklung von Medikamenten zur c-Met-Inhibition eingesetzt und GABA-A-modulierender Aktivität . Diese Verbindungen haben ein Potenzial in der Behandlung verschiedener Krankheiten gezeigt .
Organische Synthese
Diese Verbindungen werden auch in der organischen Synthese verwendet . Ihre einzigartige Struktur und hohe chemische Stabilität machen sie in verschiedenen Synthesewegen nützlich .
Polymerchemie
1,2,3-Triazole wurden in Polymere für den Einsatz in Solarzellen integriert . Ihr starkes Dipolmoment und ihre Fähigkeit zur Wasserstoffbrückenbindung machen sie ideal für diese Anwendung .
Supramolekulare Chemie
In der supramolekularen Chemie werden 1,2,3-Triazole aufgrund ihres aromatischen Charakters und ihres starken Dipolmoments verwendet .
Biokonjugation
1,2,3-Triazole werden in der Biokonjugation verwendet, einem Prozess, der die Verknüpfung von zwei Biomolekülen beinhaltet . Dies ist in verschiedenen Bereichen nützlich, darunter die Medikamentenverabreichung und die Diagnostik .
Chemische Biologie
In der chemischen Biologie werden 1,2,3-Triazole als Werkzeug zum Studium biologischer Systeme verwendet . Sie können verwendet werden, um Proteine oder andere Biomoleküle zu modifizieren, wodurch Forscher ihre Funktion untersuchen können .
Fluoreszenz-Bildgebung
1,2,3-Triazole haben Anwendungen in der Fluoreszenz-Bildgebung . Sie können verwendet werden, um fluoreszierende Sonden zu erzeugen, die Werkzeuge sind, die es Forschern ermöglichen, biologische Prozesse zu visualisieren und zu verfolgen .
Materialwissenschaft
In der Materialwissenschaft werden 1,2,3-Triazole bei der Entwicklung neuer Materialien verwendet . Ihre einzigartigen Eigenschaften machen sie nützlich bei der Herstellung von Materialien mit spezifischen Eigenschaften .
Wirkmechanismus
Target of Action
2-Phenyl-4-hydroxy-1,2,3-triazole, also known as 2-phenyl-1H-triazol-5-one, is a heterocyclic compound that is capable of binding in the biological system with a variety of enzymes and receptors Triazole compounds in general have been found to interact with a wide range of targets, including enzymes and receptors, showing versatile biological activities .
Mode of Action
The mode of action of 2-Phenyl-4-hydroxy-1,2,3-triazole involves its interaction with its targets. The 1,2,3-triazole ring interacts with the amino acids present in the active site of its target receptors, involving various interactions like electrostatic interaction, Pi- anion interaction, H-bonding and Van der Waals interaction . These interactions can result in changes in the function of the target, leading to the observed biological effects.
Biochemical Pathways
Triazole compounds in general have been found to affect a variety of biochemical pathways due to their ability to interact with a wide range of enzymes and receptors . The downstream effects of these interactions can vary widely depending on the specific targets and the nature of the interactions.
Pharmacokinetics
A study on 1,2,3-triazole hybrids with amine-ester functionality indicated that the compounds possess a favorable profile and can be considered as patient compliant . This suggests that 2-Phenyl-4-hydroxy-1,2,3-triazole may also have favorable ADME properties, which could impact its bioavailability.
Result of Action
Triazole compounds in general have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities . These effects are likely the result of the compound’s interactions with its targets.
Action Environment
A study on the green synthesis of 1,4-disubstituted 1,2,3-triazoles highlighted the importance of using eco-friendly materials and methodologies, suggesting that environmental factors could potentially influence the synthesis and action of triazole compounds .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-Phenyl-4-hydroxy-1,2,3-triazole is capable of binding in the biological system with a variety of enzymes and receptors . This interaction is due to the presence of two carbon and three nitrogen atoms in the triazole nucleus, which makes it readily capable of binding . The exact enzymes, proteins, and other biomolecules that 2-Phenyl-4-hydroxy-1,2,3-triazole interacts with are not specified in the available literature.
Cellular Effects
Triazoles and their derivatives have been reported to exhibit significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These activities suggest that 2-Phenyl-4-hydroxy-1,2,3-triazole may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that triazoles can interact at the active site of a receptor as a hydrogen bond acceptor and as a donor . This interaction can lead to changes in gene expression, enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
It is known that 1,2,3-triazoles have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Dosage Effects in Animal Models
It is known that many triazole drugs have been reported to cause adverse events such as hepatotoxicity and hormonal problems .
Metabolic Pathways
It is known that 1,2,3-triazole-containing compounds are capable of being integrated into nucleic acid metabolism through the action of cellular kinases .
Transport and Distribution
Due to its polar nature, the triazole nucleus can increase the solubility of the ligand and significantly improve the pharmacological profile of the drug .
Eigenschaften
IUPAC Name |
2-phenyl-1H-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-6-9-11(10-8)7-4-2-1-3-5-7/h1-6H,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKBEAXZSAOCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2NC(=O)C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16293-42-8 |
Source


|
| Record name | 2-phenyl-2H-1,2,3-triazol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 2-(aminomethyl)spiro[2.3]hexane-2-carboxylate](/img/structure/B2559312.png)
![5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2559313.png)
![N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2559315.png)
![1-[(1S,2R)-2-Aminocyclopentyl]pyrrolidin-3-ol](/img/structure/B2559317.png)
![6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2559318.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2559319.png)







![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2559330.png)
